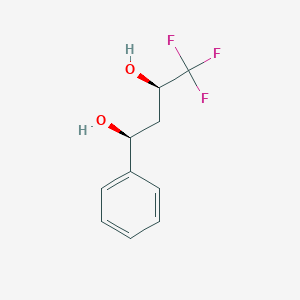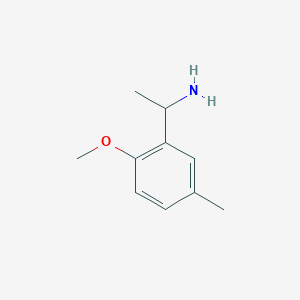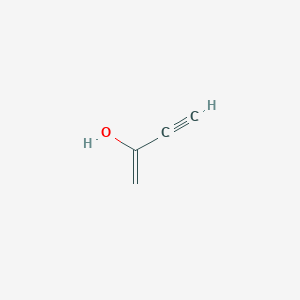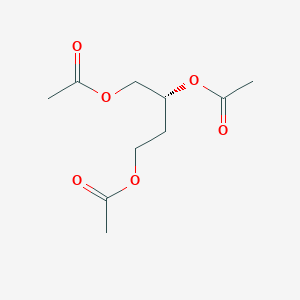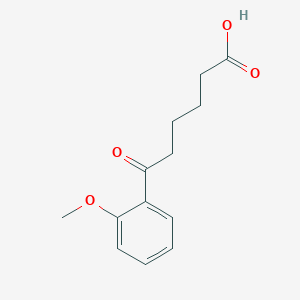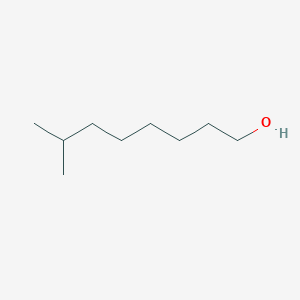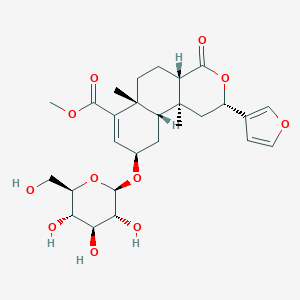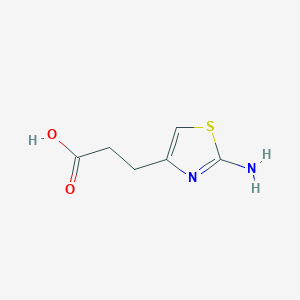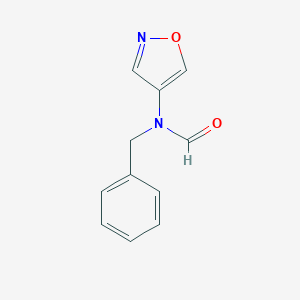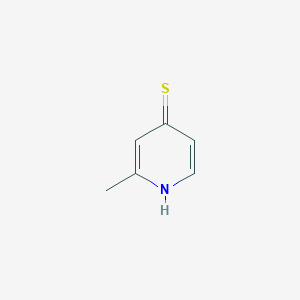
2-Methyl-1H-pyridine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-pyridine-4-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical properties make it an important tool in the study of various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-pyridine-4-thione is complex and varies depending on the specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur and nitrogen atoms. In biological processes, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. It can also bind to proteins and modify their function.
Biochemische Und Physiologische Effekte
2-Methyl-1H-pyridine-4-thione has been shown to have a variety of biochemical and physiological effects. In coordination chemistry, it can affect the catalytic activity and selectivity of metal complexes. In biological processes, it can inhibit the activity of enzymes and modify the function of proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-1H-pyridine-4-thione in lab experiments is its versatility. It can be used in a variety of applications, from coordination chemistry to biological processes. Additionally, it is relatively easy to synthesize and purify. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the study of 2-Methyl-1H-pyridine-4-thione. One area of interest is the development of new coordination complexes for use in catalysis and electrochemistry. Additionally, the study of its biological activity and potential therapeutic applications is an area of active research. Finally, the development of new synthetic methods for the preparation of 2-Methyl-1H-pyridine-4-thione and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, 2-Methyl-1H-pyridine-4-thione is an important compound with a wide range of scientific research applications. Its unique chemical properties make it a valuable tool in the study of coordination chemistry and biological processes. While there are limitations to its use, ongoing research is exploring new applications and synthetic methods for this important compound.
Synthesemethoden
2-Methyl-1H-pyridine-4-thione can be synthesized through a variety of methods. One common method involves the reaction of 2-methylpyridine with sulfur in the presence of a catalyst. Another method involves the reaction of 2-methylpyridine with carbon disulfide in the presence of a base. The resulting product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-pyridine-4-thione has a wide range of scientific research applications. It is commonly used as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. These complexes can be used in the study of catalysis, electrochemistry, and spectroscopy. Additionally, 2-Methyl-1H-pyridine-4-thione is used in the study of biological processes, such as the inhibition of enzymes and the binding of proteins.
Eigenschaften
CAS-Nummer |
100367-70-2 |
|---|---|
Produktname |
2-Methyl-1H-pyridine-4-thione |
Molekularformel |
C6H7NS |
Molekulargewicht |
125.19 g/mol |
IUPAC-Name |
2-methyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) |
InChI-Schlüssel |
LFXSILHGWCAMTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=CN1 |
Kanonische SMILES |
CC1=CC(=S)C=CN1 |
Synonyme |
4-Pyridinethiol,2-methyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



